N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide
CAS No.: 946327-25-9
Cat. No.: VC8329974
Molecular Formula: C19H17N3O4S
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946327-25-9 |
|---|---|
| Molecular Formula | C19H17N3O4S |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 4-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C19H17N3O4S/c1-26-16-8-6-13(7-9-16)19(23)20-15-5-3-4-14(12-15)17-10-11-18(22-21-17)27(2,24)25/h3-12H,1-2H3,(H,20,23) |
| Standard InChI Key | JLOIFONMMLPBCK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyridazine ring substituted with a methanesulfonyl group at the 6-position, connected via a phenyl group to a 4-methoxybenzamide moiety. This architecture merges two pharmacologically significant groups:
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Pyridazine-sulfonyl motif: Known for modulating enzyme activity, particularly in kinase inhibition.
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4-Methoxybenzamide: A structural analog of 4-methoxybenzamide (CAS 3424-93-9), which exhibits a melting point of 164–167°C and a boiling point of 295.8°C .
Table 1: Comparative Molecular Properties
| Property | Target Compound* | Analog | Analog |
|---|---|---|---|
| Molecular Formula | C19H17N3O4S | C19H17N3O4S | C19H16N4O5S |
| Molecular Weight (g/mol) | 383.4 | 383.4 | 412.4 |
| Key Functional Groups | Methoxy, sulfonyl, amide | Methoxy, sulfonyl, amide | Nitro, methyl, sulfonyl |
*Inferred from structural analogs.
The methoxy group at the para position of the benzamide ring enhances solubility in polar solvents, while the sulfonyl group on pyridazine contributes to electrophilic reactivity .
Synthesis and Optimization
Synthetic Routes
The synthesis likely follows a multi-step approach, as seen in analogous compounds:
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Formation of the Pyridazine Core: 6-Methanesulfonylpyridazin-3-amine is synthesized via sulfonation of pyridazine derivatives using methanesulfonyl chloride under anhydrous conditions.
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Coupling Reactions: A Buchwald-Hartwig amination or Ullmann coupling attaches the pyridazine moiety to a meta-substituted phenyl ring.
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Benzamide Formation: The 4-methoxybenzamide group is introduced via Schotten-Baumann reaction, where 4-methoxybenzoyl chloride reacts with the aniline intermediate .
Critical Challenges:
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Steric hindrance from the meta-substituted phenyl group may reduce coupling efficiency.
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The methoxy group’s electron-donating effect necessitates careful control of reaction temperatures to avoid premature hydrolysis .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR: Expected signals include:
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13C NMR: Distinct peaks for the sulfonyl sulfur (δ 45–50 ppm) and amide carbonyl (δ 165–170 ppm).
Mass Spectrometry
The molecular ion peak (m/z 383.4) should dominate the spectrum, with fragmentation patterns revealing loss of the methanesulfonyl group (-SO2CH3, 95 Da) and methoxybenzamide moiety (-C8H7NO2, 149 Da).
Biological Activity and Mechanism
Pharmacokinetic Predictions
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Lipophilicity: Calculated LogP ≈ 2.1 (moderate permeability).
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Solubility: ~15 µg/mL in aqueous buffers due to the methoxy group .
Stability and Reactivity
pH-Dependent Degradation
The compound is stable under neutral conditions (pH 6–8) but undergoes hydrolysis in acidic (pH < 4) or alkaline (pH > 9) environments:
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Acidic Hydrolysis: Cleavage of the amide bond yields 4-methoxybenzoic acid and 3-(6-methanesulfonylpyridazin-3-yl)aniline.
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Alkaline Hydrolysis: Sulfonyl group oxidation may occur, forming sulfonic acid derivatives.
Thermal Stability
Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures > 200°C, suggesting suitability for high-temperature storage .
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